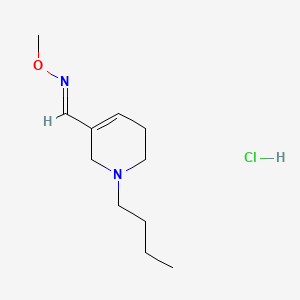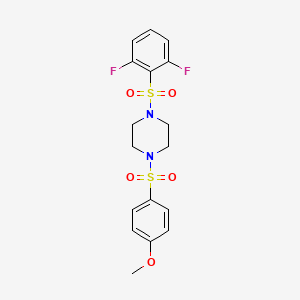
1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
DASA-23 is synthesized with a molar activity of 100.47 ± 29.58 GBq/μmol and radiochemical purity greater than 95% . The synthetic route involves the incorporation of fluorine-18, a radioactive isotope, into the compound. The preparation process is conducted under stringent conditions to ensure high purity and activity. Industrial production methods for DASA-23 are not widely documented, but the synthesis typically involves multiple steps, including the formation of the piperazine ring and subsequent sulfonylation reactions .
Chemical Reactions Analysis
DASA-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives . The major products formed from these reactions are typically sulfonylated piperazine compounds with varying degrees of fluorination . The specific conditions for these reactions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Scientific Research Applications
DASA-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a PET imaging tracer to study the metabolic pathways of cancer cells . In biology, it helps researchers understand the role of PKM2 in glycolysis and its impact on cancer cell metabolism . In medicine, DASA-23 is used to diagnose and monitor glioblastoma, providing valuable information about tumor location and metabolic activity .
Mechanism of Action
DASA-23 exerts its effects by targeting PKM2, an enzyme that catalyzes the final step in glycolysis . PKM2 is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer glycolytic reprogramming . DASA-23 binds to PKM2 and allows for the visualization of its activity using PET imaging . This enables researchers and clinicians to monitor the metabolic activity of tumors and assess the effectiveness of cancer treatments .
Comparison with Similar Compounds
DASA-23 is unique in its ability to selectively target PKM2 and provide high-resolution images of tumor metabolism . Similar compounds include other PET radiopharmaceuticals such as 1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine derivatives and other PKM2 activators . These compounds share similar chemical structures and mechanisms of action but may differ in their specificity, binding affinity, and imaging capabilities . The uniqueness of DASA-23 lies in its high molar activity, radiochemical purity, and ability to cross the blood-brain barrier, making it particularly effective for imaging brain tumors .
Properties
CAS No. |
1186660-17-2 |
|---|---|
Molecular Formula |
C17H18F2N2O5S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O5S2/c1-26-13-5-7-14(8-6-13)27(22,23)20-9-11-21(12-10-20)28(24,25)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3 |
InChI Key |
WRROVDDBUYSEPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


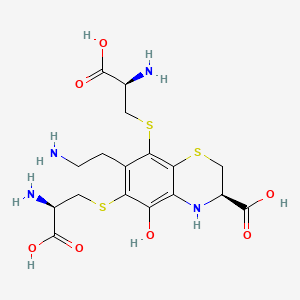


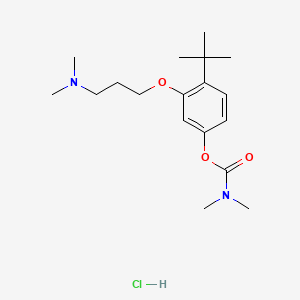
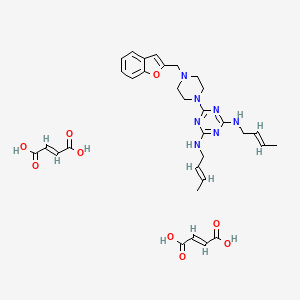
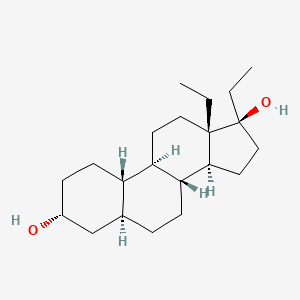
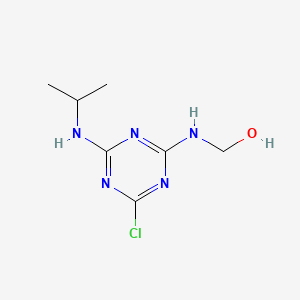
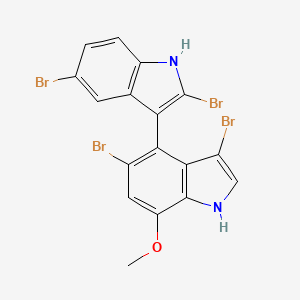
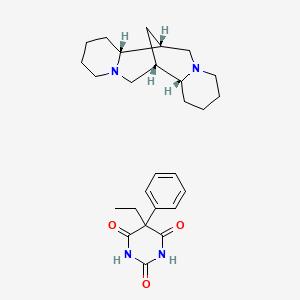
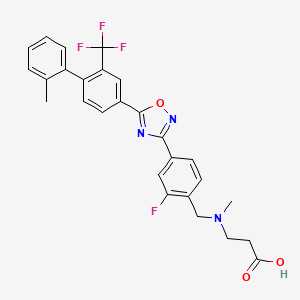
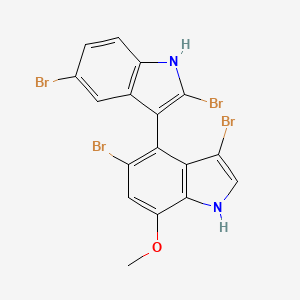
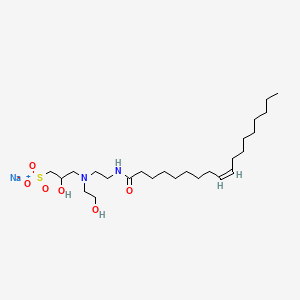
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
